molecular formula C9H8N2O2 B13992673 5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13992673
M. Wt: 176.17 g/mol
InChI Key: TZRPEIROPUEZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a carboxylic acid functional group at the 6-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the carboxylic acid group at the 6-position can lead to distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methylimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-7(9(12)13)2-3-8-10-4-5-11(6)8/h2-5H,1H3,(H,12,13)

InChI Key

TZRPEIROPUEZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=CN12)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.